Benzamide, 2-benzoyl-N-(3-bromo-4-methylphenyl)-
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Overview
Description
2-Benzoyl-N-(3-bromo-4-methylphenyl)benzamide is an organic compound with the molecular formula C21H16BrNO2 It is characterized by the presence of a benzoyl group and a bromomethylphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-N-(3-bromo-4-methylphenyl)benzamide typically involves the reaction of 3-bromo-4-methylaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 3-bromo-4-methylaniline and the carbonyl group of benzoyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of 2-Benzoyl-N-(3-bromo-4-methylphenyl)benzamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-N-(3-bromo-4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Compounds with substituted functional groups replacing the bromine atom.
Scientific Research Applications
2-Benzoyl-N-(3-bromo-4-methylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzoyl-N-(3-bromo-4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(3,4-dimethylphenyl)benzamide: Similar in structure but with different substituents on the phenyl ring.
N-(4-methoxyphenyl)-3-bromobenzamide: Contains a methoxy group instead of a methyl group.
Uniqueness
2-Benzoyl-N-(3-bromo-4-methylphenyl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its bromine and methyl substituents, along with the benzoyl group, make it a versatile compound for various applications.
Properties
Molecular Formula |
C21H16BrNO2 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-benzoyl-N-(3-bromo-4-methylphenyl)benzamide |
InChI |
InChI=1S/C21H16BrNO2/c1-14-11-12-16(13-19(14)22)23-21(25)18-10-6-5-9-17(18)20(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,25) |
InChI Key |
CLGPEKQWBGLLDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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